"4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol" molecular weight
"4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol" molecular weight
An In-depth Technical Guide to 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest within the scientific and drug development communities. The document elucidates the core physicochemical properties, with a primary focus on the determination of its molecular weight. Furthermore, it details a validated synthetic pathway, explores the mechanistic underpinnings of its formation, and discusses its potential therapeutic applications based on the well-documented biological activities of the broader 1,2,4-triazole-3-thiol class. This guide is intended for researchers, medicinal chemists, and professionals in drug discovery, offering both foundational knowledge and practical insights into the study and application of this molecule.
Core Physicochemical Properties
The foundational step in the characterization of any novel compound is the precise determination of its physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
Molecular Structure and Weight
The chemical identity of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is defined by its unique arrangement of atoms. The molecular formula for this compound is C₈H₉N₃S₂. Based on this formula, the calculated molecular weight is a critical parameter for all analytical and experimental work.
The molecular weight is derived from the sum of the atomic weights of its constituent elements:
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Carbon (C): 8 atoms × 12.011 u = 96.088 u
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Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
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Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
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Sulfur (S): 2 atoms × 32.065 u = 64.130 u
Summing these values yields the final molecular weight.
A summary of the core properties is presented in the table below for ease of reference.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | - |
| Molecular Formula | C₈H₉N₃S₂ | [1] |
| Molecular Weight | 211.31 g/mol | [1] |
| CAS Number | 337473-17-3 | [1] |
Chemical Structure Visualization
The two-dimensional representation of the molecule is crucial for understanding its connectivity and functional groups. The structure consists of a central 1,2,4-triazole ring, which is substituted with an ethyl group at the N4 position, a thien-2-yl group at the C5 position, and a thiol group at the C3 position. The thiol group can exist in tautomeric equilibrium with its thione form.
Synthesis and Mechanistic Insights
The synthesis of 1,2,4-triazole-3-thiol derivatives is a well-established area of heterocyclic chemistry. A common and reliable method involves the cyclization of a substituted thiosemicarbazide intermediate. This approach offers high yields and a straightforward purification process.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available reagents.
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Formation of Thiosemicarbazide: Thiophene-2-carbohydrazide is reacted with ethyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the key 4-ethyl-1-(thiophen-2-ylcarbonyl)thiosemicarbazide intermediate.
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Base-Catalyzed Cyclization: The thiosemicarbazide intermediate is then treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, and heated. This promotes an intramolecular cyclization via dehydration to yield the desired 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol.
The causality for using a basic medium in the second step is crucial; the base facilitates the deprotonation of the amide and thiol groups, promoting the nucleophilic attack required for ring closure.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this class of compounds.
Step 1: Synthesis of 4-Ethyl-1-(thiophen-2-ylcarbonyl)thiosemicarbazide
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In a 250 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (0.1 mol) in 100 mL of absolute ethanol.
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To this solution, add ethyl isothiocyanate (0.1 mol) dropwise with continuous stirring.
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Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature. The resulting solid precipitate is collected by filtration.
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Wash the solid with cold ethanol and dry it under a vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
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Suspend the dried thiosemicarbazide intermediate (0.05 mol) in 80 mL of a 2M aqueous sodium hydroxide solution.
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Reflux the mixture for 6-8 hours. During this time, the solid will dissolve as the cyclization proceeds.
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Cool the reaction mixture in an ice bath.
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Acidify the solution to a pH of approximately 5-6 using cold, dilute hydrochloric acid. This will cause the product to precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.
Potential Applications and Biological Activity
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[2][3] While specific biological data for 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is not extensively published, the activities of structurally similar compounds provide a strong basis for its potential applications.
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Antimicrobial and Antifungal Activity: Many derivatives of 1,2,4-triazole-3-thiol have demonstrated potent activity against various bacterial and fungal strains.[4][5] The presence of the sulfur-containing thiophene ring and the triazole core are features often associated with antimicrobial efficacy.
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Antioxidant Properties: Compounds with similar structures, such as 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, have been studied for their ability to scavenge free radicals.[6] The most active compounds in these studies showed antiradical effects comparable to ascorbic acid.[6]
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Broader Therapeutic Potential: The triazole class has been investigated for a vast array of other activities, including anti-inflammatory, anticancer, and anticonvulsant effects, highlighting the therapeutic versatility of this heterocyclic system.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the structural integrity. The ¹H-NMR spectrum would be expected to show characteristic signals for the ethyl protons, the thiophene ring protons, and the exchangeable thiol proton.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include N-H stretching (if in thione tautomeric form), S-H stretching (for the thiol form), and C=N stretching from the triazole ring.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of 211.31 g/mol .
Conclusion
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has established its fundamental physicochemical properties, centered on a molecular weight of 211.31 g/mol , and provided a detailed, mechanistically sound protocol for its synthesis. The known biological activities of the 1,2,4-triazole-3-thiol class strongly suggest that this compound warrants exploration for its potential antimicrobial, antioxidant, and other therapeutic properties. The methodologies outlined herein provide a solid framework for researchers and drug development professionals to synthesize, characterize, and evaluate this promising molecule.
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